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molecular formula C10H17N B1616908 1-Cyclohexyl-2,5-dihydro-1H-pyrrole CAS No. 68109-75-1

1-Cyclohexyl-2,5-dihydro-1H-pyrrole

Cat. No. B1616908
M. Wt: 151.25 g/mol
InChI Key: MKLOLLWXCNJJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254135

Procedure details

A solution of 5.19 kg (52.3 moles) of cyclohexylamine in 4.0 liters of benzene was heated to mild reflux (92° C.) and then the heating discontinued. To the solution was added, dropwise, 1,635 g (13.1 moles) of 1,4-dichlorobutene at a rate sufficient to maintain gentle reflux, 3 hours time being required. Heat was reapplied and the reactants were heated at reflux temperature for 18 hours. The mixture was cooled to about 50° C. and filtered to remove the hydrochloride. Carbon dioxide was bubbled into the filtrate to precipitate excess amine carbonate which was removed by filtration. Solvent was removed from the filtrate by distillation under reduced pressure and the reddish fluid residue slightly contaminated with benzene weighed 1,506 g (76% yield).
Quantity
5.19 kg
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Name
1,4-dichlorobutene
Quantity
13.1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[CH:9]=[CH:10][CH2:11][CH2:12]Cl>C1C=CC=CC=1>[CH:1]1([N:7]2[CH2:12][CH:11]=[CH:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5.19 kg
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
4 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
1,4-dichlorobutene
Quantity
13.1 mol
Type
reactant
Smiles
ClC=CCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
the reactants were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to about 50° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the hydrochloride
CUSTOM
Type
CUSTOM
Details
Carbon dioxide was bubbled into the filtrate
CUSTOM
Type
CUSTOM
Details
to precipitate excess amine carbonate which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the filtrate by distillation under reduced pressure

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N1CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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